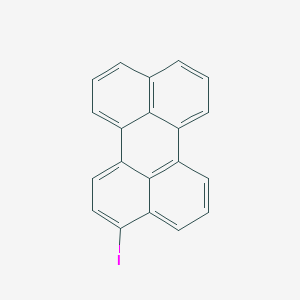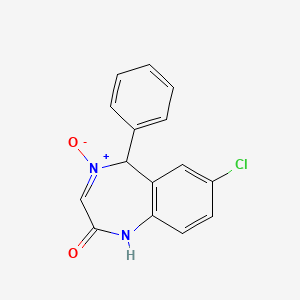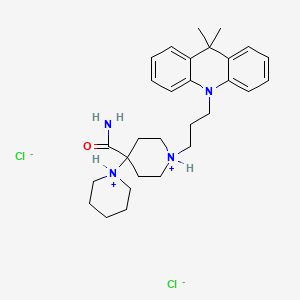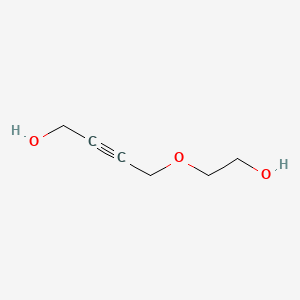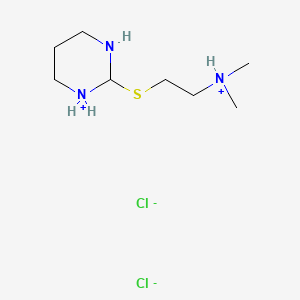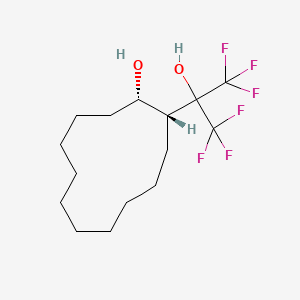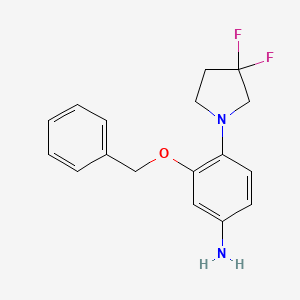
3-((2-(Dipropylamino)ethyl)carbamoyl)-4-hydroxy-8-methylcoumarin hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2-(Dipropylamino)ethyl)carbamoyl)-4-hydroxy-8-methylcoumarin hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a coumarin core, a hydroxy group, and a carbamoyl group linked to a dipropylaminoethyl chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(Dipropylamino)ethyl)carbamoyl)-4-hydroxy-8-methylcoumarin hydrochloride typically involves multiple stepsThe carbamoyl group is then attached to the coumarin core through a series of reactions involving carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Análisis De Reacciones Químicas
Types of Reactions
3-((2-(Dipropylamino)ethyl)carbamoyl)-4-hydroxy-8-methylcoumarin hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the carbamoyl group can produce primary amines.
Aplicaciones Científicas De Investigación
3-((2-(Dipropylamino)ethyl)carbamoyl)-4-hydroxy-8-methylcoumarin hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe for biological imaging.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 3-((2-(Dipropylamino)ethyl)carbamoyl)-4-hydroxy-8-methylcoumarin hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The hydroxy group and carbamoyl group play crucial roles in these interactions, facilitating hydrogen bonding and electrostatic interactions with target molecules .
Comparación Con Compuestos Similares
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride: A carbodiimide used in peptide synthesis and protein crosslinking.
N,N’-Dicyclohexylcarbodiimide: Another carbodiimide used for similar purposes but with different solubility and reactivity properties.
Uniqueness
3-((2-(Dipropylamino)ethyl)carbamoyl)-4-hydroxy-8-methylcoumarin hydrochloride is unique due to its combination of a coumarin core with a dipropylaminoethyl chain, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other carbodiimides may not be suitable .
Propiedades
Número CAS |
19225-12-8 |
|---|---|
Fórmula molecular |
C19H27ClN2O4 |
Peso molecular |
382.9 g/mol |
Nombre IUPAC |
2-[(4-hydroxy-8-methyl-2-oxochromene-3-carbonyl)amino]ethyl-dipropylazanium;chloride |
InChI |
InChI=1S/C19H26N2O4.ClH/c1-4-10-21(11-5-2)12-9-20-18(23)15-16(22)14-8-6-7-13(3)17(14)25-19(15)24;/h6-8,22H,4-5,9-12H2,1-3H3,(H,20,23);1H |
Clave InChI |
OFCVNHNQRVQPQW-UHFFFAOYSA-N |
SMILES canónico |
CCC[NH+](CCC)CCNC(=O)C1=C(C2=CC=CC(=C2OC1=O)C)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


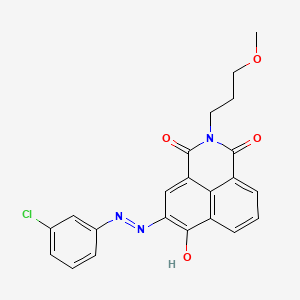



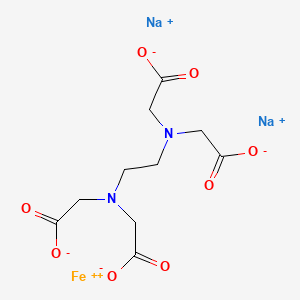
![5,5',5'',5''',5'''',5'''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexakis(2-hydroxybenzaldehyde)](/img/structure/B13732626.png)
![7-Difluoromethyl-2-(piperidin-1-yl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13732627.png)
